Methyl 3-(bromomethyl)isonicotinate hydrobromide

Description

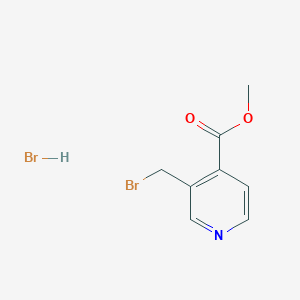

Methyl 3-(bromomethyl)isonicotinate hydrobromide is a brominated aromatic ester with a hydrobromide counterion. Its structure combines an isonicotinate backbone (a pyridine ring substituted with a carboxylate ester at the 4-position) and a bromomethyl group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an alkylating agent or intermediate for constructing heterocyclic frameworks.

Properties

IUPAC Name |

methyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-2-3-10-5-6(7)4-9;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCHMPLGUUYYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of methyl isonicotinate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Synthetic Applications

Methyl 3-(bromomethyl)isonicotinate hydrobromide serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it an essential building block for more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves:

- Starting Materials : Isonicotinic acid derivatives.

- Reagents : Bromomethylating agents, such as bromomethane.

- Conditions : Reactions are often conducted in polar aprotic solvents under controlled temperatures to maximize yield and selectivity.

The compound's synthesis can yield high purity levels, confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

- Antiviral Activity : Preliminary investigations show promise in inhibiting viral replication, particularly in the context of HIV reverse transcriptase inhibition.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, indicating potential therapeutic roles in treating inflammatory diseases.

Case Study 1: Antiviral Research

A recent study focused on synthesizing derivatives of this compound to evaluate their inhibitory effects on HIV reverse transcriptase. The findings revealed that certain derivatives displayed superior binding affinities to the enzyme's active site, highlighting their potential as antiviral agents .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of this compound against resistant bacterial strains. The compound demonstrated significant efficacy, leading to discussions about its application in developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional distinctions between Methyl 3-(bromomethyl)isonicotinate hydrobromide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|

| This compound | Not explicitly listed | Not provided | Not listed | Not provided | Ester, bromomethyl, pyridine | Alkylating agent, pharmaceutical intermediate |

| 2-[3-(Bromomethyl)phenyl]thiophene | C₁₁H₉BrS | 253.16 | 85553-44-2 | 57°C | Bromomethyl, thiophene | Organic synthesis, materials science |

| 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate | C₉H₈BrN₃・HBr | 318.99 | 1138011-23-0 | >280°C (dec.) | Bromomethyl, triazole, hydrobromide | Medicinal chemistry, kinase inhibitors |

| 3-Methylisonicotinaldehyde | Not explicitly listed | Not provided | Not listed | Not provided | Aldehyde, pyridine | Precursor for heterocyclic synthesis |

| 3-Bromo-6-isopropylpyridazine hydrobromide | C₇H₁₀Br₂N₂ | 298.98 | 1373223-56-3 | Not provided | Bromine, pyridazine, hydrobromide | Agrochemicals, pharmaceuticals |

Structural and Functional Differences

Backbone Heterocycles :

- The target compound features a pyridine ring (isonicotinate), whereas analogs like 3-Bromo-6-isopropylpyridazine hydrobromide incorporate a pyridazine ring, which alters aromaticity and electronic properties .

- 2-[3-(Bromomethyl)phenyl]thiophene replaces the pyridine with a thiophene ring, enhancing sulfur-mediated reactivity in cross-coupling reactions .

Functional Groups :

- The ester group in this compound distinguishes it from 3-Methylisonicotinaldehyde (aldehyde) and 3-Methylisonicotinamide (amide), which exhibit different nucleophilic susceptibilities and synthetic utility .

- 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate includes a triazole ring, a motif commonly leveraged in kinase inhibitor design due to its hydrogen-bonding capacity .

Thermal Stability :

- The triazole derivative decomposes above 280°C, indicating lower thermal stability compared to the thiophene analog (mp 57°C). This suggests that the target compound’s stability may lie between these extremes, contingent on its crystalline structure .

Salt Forms: Both the target compound and 3-Bromo-6-isopropylpyridazine hydrobromide exist as hydrobromide salts, enhancing solubility in polar solvents compared to neutral analogs like 3-Methylphenol .

Biological Activity

Methyl 3-(bromomethyl)isonicotinate hydrobromide (CAS Number: 2368871-68-3) is a compound that exhibits notable biological activity, primarily due to its structural features and the presence of the bromomethyl group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

- Pyridine Ring : The core structure includes a pyridine ring, which is significant for its interaction with biological targets.

- Bromomethyl Group : The presence of the bromomethyl group at the 3-position enhances its electrophilic properties, allowing for diverse reactivity in biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The bromomethyl group can participate in electrophilic aromatic substitution reactions, modifying target biomolecules and influencing their functions.

- Metal Chelation : The nitrogen atom in the pyridine ring and the carbonyl oxygen from the ester group enable the compound to chelate metal ions, which is crucial for its biological activity, particularly in metalloprotein interactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in combating antibiotic-resistant infections .

Antiproliferative Effects

Studies have demonstrated that certain isonicotinate derivatives possess antiproliferative activities against cancer cell lines. For example, this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy .

In Vitro Studies

- Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory concentrations against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antiproliferative Assays : A series of tests on human cancer cell lines (e.g., HeLa and A549) revealed that this compound exhibited promising IC50 values, indicating potential as an anticancer agent .

Data Summary

| Biological Activity | Mechanism | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Electrophilic substitution | E. coli, S. aureus | MIC = 62.5 µg/mL (E. coli), 78.12 µg/mL (S. aureus) |

| Antiproliferative | Apoptosis/cell cycle arrest | HeLa, A549 | IC50 = 226 µg/mL (HeLa), 242.52 µg/mL (A549) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.